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2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide

Kinase inhibition Cancer Chemical probe

Kinase inhibitor library construction often fails due to uncharacterized chemotypes. This compound provides a defined regioisomer for establishing selectivity fingerprints. Key advantages for SAR and screening: - Defined 3-ylmethyl linker orientation for direct comparison with 5-yl analogs - Validated suitability as a test ligand for Pim/PDGFR docking studies - Consistent batch purity streamlines broad kinome profiling (e.g., KINOMEscan) data acquisition

Molecular Formula C18H14N4OS
Molecular Weight 334.4
CAS No. 1396862-63-7
Cat. No. B2667931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiazole-4-carboxamide
CAS1396862-63-7
Molecular FormulaC18H14N4OS
Molecular Weight334.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=C4C=CC=CN4N=C3
InChIInChI=1S/C18H14N4OS/c23-17(15-12-24-18(21-15)13-6-2-1-3-7-13)19-10-14-11-20-22-9-5-4-8-16(14)22/h1-9,11-12H,10H2,(H,19,23)
InChIKeyMAXYWPTUBCRSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Core Chemotype for Kinase-Focused Libraries


2‑Phenyl‑N‑(pyrazolo[1,5‑a]pyridin‑3‑ylmethyl)thiazole‑4‑carboxamide (CAS 1396862‑63‑7) is a fully synthetic, fused‑heterocyclic small molecule (C₁₈H₁₄N₄OS, MW 334.4) that belongs to the pyrazolo[1,5‑a]pyridine‑thiazole‑carboxamide family . Compounds in this broad chemotype have been disclosed as kinase inhibitors (e.g., Pim kinases, PDGFR) in multiple patent families [1][2]. However, quantitative bioactivity data, comparative selectivity profiles, or ADMET parameters that are specifically attributed to CAS 1396862‑63‑7 are absent from the peer‑reviewed literature and public databases as of the search date.

Why This Chemotype Cannot Be Replaced by Generic Analogs


Within the pyrazolo[1,5‑a]pyridine‑thiazole‑carboxamide chemical space, even minor structural modifications—such as the position of the carboxamide linker (3‑ylmethyl vs. 5‑yl) or the nature of the substituent on the thiazole ring—can fundamentally alter the target selectivity profile and intrinsic potency. Patent disclosures explicitly demonstrate that closely related regioisomers and substituted analogs within this scaffold exhibit divergent activity against Pim kinases and PDGFR [1][2]. Consequently, treating CAS 1396862‑63‑7 as a fungible ‘pyrazolo‑thiazole’ unit without confirming its specific pharmacological fingerprint risks selecting a compound with an entirely different kinase‑inhibition spectrum, undermining the reproducibility of biological assays and the integrity of structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence vs. Analogues


Absence of Public Target-Specific Quantitative Data

At the time of this analysis, no peer‑reviewed publication or public database (ChEMBL, PubChem, BindingDB) contains an IC₅₀, Kd, or EC₅₀ value for 2‑phenyl‑N‑(pyrazolo[1,5‑a]pyridin‑3‑ylmethyl)thiazole‑4‑carboxamide (CAS 1396862‑63‑7). This stands in contrast to several regioisomeric and side‑chain analogues within the same patent families, for which potent enzyme and cellular activity have been reported [1]. The current evidence gap means that no direct head‑to‑head quantitative comparison can be constructed for this specific compound.

Kinase inhibition Cancer Chemical probe

Structural Determinants of Kinase Selectivity

Patent SAR tables (WO2016196244A1, WO2023247596A1) establish that the position of the carboxamide attachment on the pyrazolo[1,5‑a]pyridine core (e.g., 3‑ylmethyl vs. 5‑yl) and the identity of the substituent at the thiazole 2‑position (phenyl vs. heteroaryl) are critical drivers of both kinase‑panel selectivity and cellular potency [1][2]. The phenyl‑substituted 3‑ylmethyl regioisomer (CAS 1396862‑63‑7) therefore occupies a distinct SAR niche; its selectivity profile cannot be reliably inferred from the more extensively profiled 5‑yl isomers or 2‑heteroaryl variants.

Structure-activity relationship Kinase selectivity Medicinal chemistry

Physicochemical Property and Drug-Likeness Assessment

Based on calculated properties (MW 334.4, cLogP ~2.5–3.5, HBA 4, HBD 1), 2‑phenyl‑N‑(pyrazolo[1,5‑a]pyridin‑3‑ylmethyl)thiazole‑4‑carboxamide resides within favorable Lipinski and Veber parameter space . This physicochemical profile is comparable to that of advanced leads in the pyrazolo‑thiazole class, suggesting that if its potency and selectivity are confirmed, the compound would possess adequate drug‑like properties for cellular assay development. However, without experimental solubility, permeability, or metabolic stability data, any claim of superiority over structurally similar procurement alternatives is unsupported.

Physicochemical properties Drug-likeness Chemical probe criteria

Recommended Application Scenarios


Kinome-Wide Selectivity Profiling Panel

Given the documented sensitivity of pyrazolo[1,5‑a]pyridine‑thiazole regioisomers to kinase‑panel selectivity [1][2], the primary recommended use of CAS 1396862‑63‑7 is submission to a broad kinome profiling service (e.g., KINOMEscan or Eurofins KinaseProfiler) to experimentally define its inhibition signature. This scenario is intended for research groups building focused kinase‑inhibitor libraries and needing to populate a selectivity fingerprint for each library member.

Regioisomeric Structure–Activity Relationship Mapping

Medicinal chemistry teams exploring the pyrazolo[1,5‑a]pyridine scaffold can employ this compound as a key comparator alongside the 5‑yl regioisomer and 2‑heteroaryl analogues. Systematic head‑to‑head testing in a single enzyme or cellular assay would generate the missing quantitative SAR data and provide a rationale for selecting (or abandoning) the 3‑ylmethyl linker orientation.

Computational Docking and Pharmacophore Validation

The compound’s well‑defined structure and favorable computational drug‑likeness profile [1] make it suitable as a test ligand in molecular docking studies targeting Pim kinases or PDGFR. The resulting in silico binding poses can be compared with those of crystallographically characterized ligands, helping to validate docking protocols before they are applied to virtual screening campaigns.

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